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Compound of Interest

Compound Name: Selenophen-2-ylboronic Acid

CAS No.: 35133-86-9

Cat. No.: B1301798

Get Quote

CAS Registry Number: 35133-86-9 Chemical Formula: C

H

BO

Se Molecular Weight: 174.85 g/mol [1]

Executive Summary
Selenophen-2-ylboronic acid is a critical organoselenium building block, primarily utilized in

Suzuki-Miyaura cross-coupling to introduce selenophene moieties into conjugated systems for

organic electronics (OPV, OLEDs) and medicinal chemistry.[1][2] Unlike its thiophene

analogues, the presence of the selenium atom introduces unique spectroscopic signatures—

most notably the

Se satellites in NMR and distinct isotopic envelopes in Mass Spectrometry—that serve as
definitive validation markers.[2]
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This guide provides a comprehensive breakdown of the expected spectroscopic data,

supported by synthesis protocols and purification strategies to avoid common pitfalls such as

boroxine formation (dehydration).[2]

Chemical Profile & Handling
Appearance: Off-white to grey solid.[1]

Solubility: Soluble in DMSO, Methanol, Acetone.[2] Sparingly soluble in non-polar solvents

(Hexanes, CHCl

).[2]

Stability: Hygroscopic.[1] Prone to protodeboronation under acidic conditions and

dehydration to the trimeric boroxine (anhydride) form upon heating or prolonged storage in

vacuo.[2]

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).

Spectroscopic Analysis: The Core Data
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection: DMSO-d

is the standard solvent.[1][2] It prevents boroxine formation by coordinating with the boron atom
and allows for the observation of the distinct B(OH)

hydroxyl protons.[2]

H NMR (500 MHz, DMSO-d

)
The spectrum is characterized by three aromatic ring protons and a broad boronic acid singlet.

[1][2]
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Position
Shift (

ppm)
Multiplicity Coupling (Hz) Assignment

-B(OH) 8.20 – 8.80 br s -

Boronic acid

hydroxyls (2H).

[1][2] Disappears

with D

O shake.

H-5 8.15 – 8.25 dd ,
-proton to Se.[2]

Most deshielded

ring proton.[1]

H-3 7.60 – 7.75 dd , -proton to Boron.

[2]

H-4 7.30 – 7.40 dd/t ,
-proton to Se

(remote from B).

[2]

Diagnostic Insight (The "Pro" Tip): Look for

Se satellites. Selenium-77 has a natural abundance of ~7.6% and a spin of 1/2.[1] In high-
resolution scans, you may observe small satellite peaks flanking the H-3 and H-5 signals with
coupling constants (

or

) ranging from 40 to 50 Hz.[1][2] This confirms the integrity of the C-Se bond.[1]

C NMR (125 MHz, DMSO-d

)
C-2 (C-B): Not always visible due to Quadrupolar Broadening from

B. If seen, it appears as a broad hump around 140–145 ppm.[1][2]
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C-5 (C-Se): ~135–137 ppm (High intensity).[1][2]

C-3: ~133–135 ppm.[1]

C-4: ~128–130 ppm.[1][3]

B NMR (160 MHz, DMSO-d

)
Shift:

28 – 32 ppm (Broad singlet).[1][2]

Note: A shift upfield to ~20 ppm indicates boronate ester formation or tetrahedral

coordination (e.g., with added base/fluoride).[2]

B. Mass Spectrometry (MS)
Mass spectrometry of boronic acids is notoriously tricky due to dehydration.[1][2]

Ionization Mode: ESI (Negative Mode) is preferred.[1][2]

Observed Species:

[M-H]

: m/z ~173 (Parent ion).

[M-H

O-H]

: m/z ~155 (Boroxine precursor).[1][2]

[2M-H

O-H]

: Dimer aggregates often seen in high concentrations.[1]
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Isotopic Pattern (The Fingerprint): Selenium has a unique isotopic envelope that must be

matched to confirm the product.[2]

Se (49.6% - Base Peak)[1][2]

Se (23.7%)[2]

Se (9.3%)[2]

Se (8.7%)[2]

Se (7.6%)[2]

Validation: The mass spectrum should show a characteristic "spread" of peaks spanning

~6-8 amu, unlike the tight M/M+1 pattern of pure carbon compounds.[1][2]

C. Infrared Spectroscopy (FT-IR)
O-H Stretch: 3200 – 3500 cm

(Broad, strong).[1][2] Indicates free boronic acid.[1]

B-O Stretch: 1330 – 1350 cm

(Strong).[1][2]

C=C / Ring Stretch: 1400 – 1500 cm

.[1]

Se-C Stretch: 700 – 800 cm

(Fingerprint region).[1][2]

Experimental Protocols
Workflow: Synthesis & Characterization
The following Graphviz diagram outlines the logical flow for synthesizing and validating

Selenophen-2-ylboronic acid, highlighting critical decision points.
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Start: Selenophene 1. Lithiation
(n-BuLi, -78°C, THF)

2. Boron Capture
(B(OiPr)3 or B(OMe)3)

3. Acid Hydrolysis
(2M HCl, 0°C)

Check: Solubility
in CDCl3?

NMR (DMSO-d6)
Check B-OH peaks

Soluble (Rare)

MS (ESI-)
Check Se Isotope Pattern

Confirm ID

Alternative:
MIDA Ester Protection

Insoluble/Impure Purified Solid

Click to download full resolution via product page

Caption: Synthesis and validation workflow. MIDA esterification is recommended if the free acid

proves difficult to purify.[2]

Protocol 1: Synthesis of Selenophen-2-ylboronic Acid[1]
[4]

Lithiation: In a flame-dried flask under Argon, dissolve Selenophene (1.0 eq) in dry THF. Cool

to -78 °C.[1]

Deprotonation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise.[1][2] Stir for 1 hour at -78 °C.

Note: The solution typically turns yellow.

Boron Addition: Add Triisopropyl borate (1.2 eq) dropwise. Stir for 1 hour at -78 °C, then

allow to warm to Room Temperature (RT) overnight.

Hydrolysis: Cool to 0 °C and quench with 2M HCl. Stir for 30 mins.

Workup: Extract with Ethyl Acetate. Wash with brine.[1] Dry over Na

SO

. Concentrate gently (do not heat >40 °C to avoid dehydration).

Purification: Recrystallize from Acetonitrile/Water or precipitate with Hexanes.

Protocol 2: NMR Sample Preparation[1][2]
Goal: Prevent anhydride formation during analysis.
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Method:

Take ~10 mg of the solid.[1]

Dissolve in 0.6 mL DMSO-d

.

Optional: Add 1 drop of D

O only after the first scan if you need to confirm the exchangeable B-OH protons (they will
disappear).[1][2]

Run the scan immediately.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301798?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

